The table below summarizes the basic chemical information I found for Ftaxilide, which is described as a novel antituberculosis agent for research purposes [1].
| Property | Value |
|---|---|
| CAS Registry Number | 19368-18-4 [1] |
| Molecular Formula | C16H15NO3 [1] |
| Molecular Weight | 269.30 g/mol [1] |
| Synonyms | This compound (from MedChemExpress) [1] |
| Appearance | Solid; White to off-white [1] |
| Solubility in DMSO | ≥ 40 mg/mL (148.53 mM) [1] |
| Melting Point | Not found |
Since the searched sources did not contain the technical whitepaper you need, here are suggested strategies to find more detailed data:
Search Specialized Scientific Databases: The melting point and detailed physicochemical data are likely housed in specialized resources. You may find this information through:
Consult General Protocols for Drug Characterization: While not specific to this compound, standard experimental methodologies for determining key properties of pharmaceutical compounds are well-established. The diagram below outlines a general workflow for characterizing a solid drug compound like this compound [2] [3].
General workflow for comprehensive characterization of a pharmaceutical compound.
| Property | Value |
|---|---|
| Density | 1.262 g/cm³ [1] [2] [3] |
| Molecular Formula | C₁₆H₁₅NO₃ [1] [2] [4] |
| Molecular Weight | 269.30 g/mol [1] [4] [5] |
| CAS Number | 19368-18-4 [1] [6] [2] |
| Melting Point | 188-189 °C [7] |
| Boiling Point | 375.3 °C at 760 mmHg [1] [2] [3] |
| Flash Point | 180.8 °C [1] [2] [3] |
| LogP | 3.326 [1] [3] |
| Solubility in DMSO | ≥ 40 mg/mL (~148.53 mM) [1] [4] [5] |
For researchers working with this compound in a laboratory setting, here are some key methodological considerations, primarily derived from supplier documentation for in vivo studies [1]:
The provided data helps situate this compound within a typical early-stage drug discovery workflow, as visualized below.
This diagram shows how foundational physicochemical data supports subsequent experimental stages in the drug discovery process for this compound.
For a definitive answer on Ftaxilide, you will need to locate its detailed molecular structure. Once you have the structure, you can apply the standard methodology used by researchers and software.
For your in-depth guide, here are key experimental and computational techniques used in research to characterize hydrogen-bonding. The table below summarizes high-throughput physicochemical descriptors for measuring intramolecular hydrogen bond (IMHB) propensity [4].
| Descriptor | Measurement Basis | Application in IMHB Assessment |
|---|---|---|
| Δlog Poct-alk | Difference in partition coefficient between octanol/water and alkane/water systems [4]. | Primary physicochemical descriptor for IMHB propensity; a higher value suggests greater IMHB capacity [4]. |
| EPSA | Electrophilic surface area measurement [4]. | HT descriptor providing same information as Δlog Poct-alk for IMHB formation [4]. |
| log k'80 PLRP-S | Chromatographic retention time [4]. | HT descriptor providing same information as Δlog Poct-alk for IMHB formation [4]. |
Experimental and computational methods for evaluating hydrogen bonding are complex. The following workflow outlines a modern computational approach for predicting hydrogen-bond acceptor strength.
Computational prediction workflow for hydrogen-bond acceptor strength [5].
For direct experimental measurement, the following protocols are standard in research settings.
The computational method outlined in the diagram involves [5]:
To find the specific structure of this compound, I suggest you:
The table below summarizes the core information available for Ftaxilide from chemical databases.
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 19368-18-4 |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| logP | 3.326 [1] |
| Description | A novel antituberculosis agent [1] [2]. |
| Biological Activity | Investigated as an antituberculosis agent; other pharmacological activities or specific molecular targets are not detailed in the searched literature. |
The search results do not contain specific experimental protocols or quantitative biological data for this compound. However, recent studies on drug discovery for other diseases provide a framework for the types of methodologies that would be relevant.
A general workflow for phenotypic drug screening, which could be applied to a compound like this compound, involves several key stages as shown below.
General workflow for phenotypic drug screening.
The table below consolidates the core chemical and biological data available for Ftaxilide.
| Property | Description |
|---|---|
| IUPAC Name | 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1] |
| Molecular Formula | C₁₆H₁₅NO₃ [1] [2] |
| Molecular Weight | 269.30 g/mol [2] |
| CAS Registry Number | 19368-18-4 [2] |
| SMILES | O=C(O)C1=CC=CC=C1C(NC2=C(C)C=CC=C2C)=O [2] |
| Biological Activity | Novel antituberculosis agent [2] |
| Research Status | For research use only [2] |
Given the sparse data, the following diagram outlines a logical, high-level workflow for the early-stage research and proposed mechanism of action of this compound based on its known activity.
Proposed R&D workflow and mechanism for this compound as an antitubercular agent.
The search results indicate that this compound is recognized as a novel anti-tuberculosis agent, but no detailed signaling pathways, comprehensive binding data, or in vivo efficacy results are publicly available [2]. This level of information is typical for a compound in early-stage investigation.
For your research, the following approaches could be considered to bridge these information gaps:
The table below summarizes the identification and key physicochemical properties of Ftaxilide.
| Property | Details |
|---|---|
| CAS Number | 19368-18-4 [1] [2] [3] |
| Molecular Formula | C₁₆H₁₅NO₃ [1] [2] [3] |
| Molecular Weight | 269.3 g/mol [1] [2] [3] |
| Synonyms | 2',6'-dimethylphthalanilic acid; Histanorm; NSC-16112 [3] [4] [5] |
| Physical State | Solid (White to off-white) [2] |
| Melting Point | 188-189 °C (in ethanol) [2] |
| Boiling Point | 375.3 ± 42.0 °C (Predicted) [2] [5] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) [2] [5] |
| Flash Point | 180.8 °C [1] [5] |
| pKa | 3.45 ± 0.36 (Predicted) [2] |
| Solubility | Soluble in DMSO (e.g., 55 mg/mL) [2] [4] |
This compound is classified as hazardous and requires careful handling. The safety data is summarized in the table below [1].
| Aspect | Details |
|---|---|
| Classification | Acute toxicity (Oral, Category 4); Eye irritation (Category 2); Hazardous to the aquatic environment (Acute, Category 1) [1] |
| Signal Word | Warning [1] |
| Hazard Statements| H303: May be harmful if swallowed. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] | | Personal Protection | • Wear safety goggles and face protection. • Use chemical-impermeable gloves and protective clothing. • Ensure adequate ventilation and avoid dust formation. • If exposure limits are exceeded, use a full-face respirator. [1] | | Storage | Store tightly sealed in a dry, cool, and well-ventilated place. Store away from foodstuffs. [1] |
The following first aid measures are recommended [1]:
This compound is an experimental compound with reported research applications, though its mechanism of action is not fully detailed in the available literature.
For researchers handling a compound like this compound, a standard workflow for safety assessment and hazard control is crucial. The diagram below outlines this general process.
A workflow for safety assessment before experimental work.
The table below consolidates the available physicochemical and handling data for this compound. [1]
| Property | Specification / Value |
|---|---|
| Chemical Name | 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1] |
| CAS Number | 19368-18-4 [1] |
| Molecular Formula | C₁₆H₁₅NO₃ [1] |
| Molecular Weight | 269.30 g/mol [1] |
| Purity | ≥98% [1] |
| Appearance | White to off-white solid powder [1] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
| Solubility in DMSO | ≥ 40 mg/mL (~148.53 mM) [1] |
Based on the supplier's information, here are two common methods for preparing this compound for animal studies: [1]
Injection Formulation 1:
Oral Formulation 1:
The available data is insufficient for detailed application notes. Key information required for preclinical research is missing:
To establish a foundation for this compound research, a systematic investigative workflow is recommended. The diagram below outlines the key stages.
While data on this compound is sparse, the field of tuberculosis drug discovery is active. Recent efforts focus on novel targets like DprE1 (involved in cell wall synthesis) and MmpL3 (involved in lipid transport), with several inhibitors in clinical trials. [2] Furthermore, advanced computational techniques such as molecular docking and QSAR modeling are being employed to identify and optimize new anti-tuberculosis agents, which could be a productive approach for characterizing this compound. [3]
Synonyms: Histanorm; N-(2,6-Dimethylphenyl)phthalamidic acid; 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1] [2].
Primary Bioactivity: Ftaxilide possesses antibacterial properties and is used as an antiseptic. Recent research identifies it as a new anti-tuberculosis (TB) agent [3] [4].
The table below summarizes its core physicochemical and pharmacological characteristics:
| Property | Specification |
|---|---|
| CAS Number | 19368-18-4 [3] [4] [1] |
| Molecular Formula | C₁₆H₁₅NO₃ [3] [4] [1] |
| Molecular Weight | 269.3 g/mol [3] [4] [1] |
| Appearance | White to off-white solid powder [4] [1] |
| Melting Point | 188-189 °C [1] |
| Density | 1.262 g/cm³ (Predicted) [3] [1] |
| LogP | 3.326 [4] |
| Antibacterial Activity | Confirmed, used as an antiseptic [3] |
| Anti-Tuberculosis Activity | Identified as a new anti-TB agent [4] |
Important Note: this compound is for research use only and not for human consumption [3] [4].
This compound has low water solubility but is soluble in DMSO [3] [4]. The following table outlines stock solution preparation:
| Parameter | Specification |
|---|---|
| Solubility in DMSO | ≥ 40 mg/mL (~148.53 mM) [4] |
| Recommended Stock Concentration | 10-100 mM in DMSO [4] |
| Typical Preparation | Dissolve 2.69 mg (10 μmol) of this compound in 1 mL of DMSO to obtain a 10 mM stock solution. |
| Storage | -20°C for 1 month; -80°C for 6 months. Avoid repeated freeze-thaw cycles [4]. |
The workflow for preparing an injectable formulation for animal studies can be visualized as follows, based on a common protocol:
This diagram outlines a specific injection formulation. The table below summarizes several common in vivo formulation options, all requiring preparation with freshly made solutions [4]:
| Formulation Type | Composition (Volume Ratio) | Route of Administration |
|---|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | IP/IV/IM/SC |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | IP/IV/IM/SC |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 | IP/IV/IM/SC |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) | Oral gavage |
Proper handling and storage are critical for maintaining compound integrity and ensuring researcher safety.
| Aspect | Specifications |
|---|---|
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. Keep sealed and dry [3] [4]. |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [4]. |
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [1]. |
| Precautionary Statements | P261-P280-P305+P351+P338 (Avoid breathing dust/fume/gas/mist; wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes) [1]. |
This compound represents a promising starting point for developing new antibacterial and anti-tuberculosis agents. The detailed protocols for solubility, stock solution preparation, and in vivo formulation provided here are designed to support reproducible scientific research.
Future research directions could include:
Ftaxilide (INN; trade name Histanorm) is a synthetic compound with demonstrated antibacterial properties, primarily investigated for its potential as an antituberculosis agent. With the chemical name 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid (CAS Registry Number: 19368-18-4), this compound represents a promising candidate in antimicrobial research, particularly in addressing the growing challenge of drug-resistant pathogens. The compound has been characterized as having antibacterial property and has been used as an antiseptic, suggesting potential applications in both therapeutic and preventive contexts. [1] [2]
The mechanism of action of this compound, while not fully elucidated, appears to involve disruption of bacterial cellular processes, potentially through interaction with essential bacterial enzymes or cellular structures. As antimicrobial resistance continues to escalate globally, with the spread of drug-resistant pathogens posing a serious threat to successful treatment of microbial diseases, the investigation of novel antibacterial agents like this compound has taken on increased importance. Research into compounds with antibacterial properties typically focuses on their efficacy against both gram-positive and gram-negative bacteria, minimum inhibitory concentrations, and potential cytotoxic effects on host cells. [3]
This compound possesses specific molecular properties that influence its bioavailability, solubility, and interaction with biological systems. The compound has a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.30 g/mol. Its structure features both carboxylic acid and amide functional groups, contributing to its potential for hydrogen bonding and interaction with biological targets. The lipophilicity of this compound, as indicated by its LogP value of approximately 3.33, suggests moderate hydrophobicity, which can influence membrane permeability and cellular uptake. [2] [4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 269.30 g/mol | Determines diffusion rates and membrane permeability |
| Molecular Formula | C₁₆H₁₅NO₃ | Elemental composition and potential for molecular interactions |
| LogP | 3.33 | Indicates moderate lipophilicity, favoring membrane penetration |
| Hydrogen Bond Donors | 2 | Potential for specific interactions with biological targets |
| Hydrogen Bond Acceptors | 3 | Influences solubility and protein binding |
| PSA (Polar Surface Area) | 66.4 Ų | Affects transport properties and bioavailability |
| Boiling Point | 375.3°C | Important for storage and processing conditions |
The solubility profile of this compound is a critical consideration for in vitro assay design. This compound is sparingly soluble in aqueous solutions but demonstrates good solubility in DMSO (≥40 mg/mL or ~148.53 mM), making it suitable for preparing stock solutions for biological testing. For in vitro assays, recommended storage conditions for powder formulations are at -20°C for long-term stability (3 years) or 4°C for shorter periods (2 years). Stock solutions in DMSO maintain stability for up to 6 months at -80°C or 1 month at -20°C. It is crucial to protect the compound from excessive light and moisture to preserve its chemical integrity. [4]
Table 2: Formulation Considerations for this compound
| Aspect | Recommended Approach | Notes |
|---|---|---|
| Stock Solution | Prepare in DMSO at 10-100 mM | Ensures solubility and allows for accurate dilution |
| Working Solutions | Dilute in assay buffer or culture medium | Final DMSO concentration should not exceed 1% |
| Aqueous Formulation | Use co-solvents (e.g., Tween 80, PEG) | Enhances solubility in aqueous systems |
| In Vivo Formulations | 0.5% CMC Na suspension or 10% DMSO:90% corn oil | For potential animal studies |
| Storage Conditions | -20°C (powder), -80°C (DMSO stocks) | Prevents degradation and maintains potency |
Research indicates that this compound exhibits a novel antituberculosis activity, suggesting specific efficacy against Mycobacterium tuberculosis. While comprehensive spectrum data against a broad range of bacterial species is limited in the available literature, the compound's described mechanism and structural characteristics suggest potential activity against both gram-positive and gram-negative organisms. For reference, similar antibacterial compounds typically show varying efficacy across bacterial types, with common patterns of susceptibility variation observed in antibacterial screening. [2] [4]
In general antibacterial research, it has been observed that different bacterial species exhibit varying sensitivity to antibacterial agents. For instance, in studies of essential oils with antibacterial properties, Bacillus subtilis has been identified as often being highly susceptible, while Klebsiella pneumoniae frequently demonstrates lower sensitivity. This pattern may provide context for understanding potential susceptibility trends that could be observed with this compound, though compound-specific testing is essential. [3]
The antibacterial efficacy of this compound has been demonstrated in preliminary studies, though comprehensive minimum inhibitory concentration (MIC) data against a broad spectrum of bacteria requires further investigation. Available information classifies this compound as a novel antituberculosis agent, indicating specific potency against mycobacterial species. The compound's previously described use as an antiseptic further supports its antibacterial properties at appropriate concentrations. [2] [4]
Table 3: Antibacterial Activity Profile of this compound
| Bacterial Category | Reported Activity | Potential Applications |
|---|---|---|
| Mycobacterium tuberculosis | Novel antituberculosis agent | Treatment of tuberculosis, including drug-resistant strains |
| General Bacterial Spectrum | Antibacterial property, antiseptic | Broad-spectrum antimicrobial applications |
| Gram-positive Bacteria | Expected activity based on profile | Skin infections, soft tissue infections |
| Gram-negative Bacteria | Expected activity based on profile | Urinary tract infections, gastrointestinal infections |
Principle: Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in antibacterial assays. The protocol below ensures consistent stock and working solutions while maintaining compound stability.
Materials:
Procedure:
Primary Stock Solution (100 mM):
Intermediate Stock Solution (10 mM):
Working Solutions for Assays:
Principle: The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of antibacterial agents. This method provides quantitative data on the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
Procedure:
Preparation of Dilution Series:
Inoculation and Incubation:
Reading and Interpretation:
Figure 1: MIC Determination Workflow - This diagram illustrates the sequential steps for determining the minimum inhibitory concentration of this compound using the broth microdilution method.
Principle: The disc diffusion method provides a qualitative assessment of antibacterial activity and is particularly useful for initial screening. This method measures the zone of inhibition around a disc impregnated with this compound, indicating bacterial susceptibility.
Materials:
Procedure:
Preparation of Test Plates:
Application of Discs:
Incubation and Measurement:
Principle: Time-kill studies evaluate the bactericidal activity of this compound over time, providing information on the rate and extent of bacterial killing. This method helps determine whether the compound is bacteriostatic or bactericidal.
Materials:
Procedure:
Setup of Time Points:
Sampling and Enumeration:
Data Analysis:
Principle: Assessing cytotoxicity is essential for evaluating the potential therapeutic utility of this compound. Cell viability assays measure the detrimental effects of the compound on mammalian cells, providing preliminary safety data.
Materials:
Procedure:
Cell Culture and Treatment:
Viability Assessment:
Data Calculation:
Figure 2: Cytotoxicity Assessment Workflow - This diagram illustrates the key steps in evaluating the cytotoxic effects of this compound on mammalian cells, an essential component of safety profiling.
Principle: For potential systemic administration, evaluating hemolytic activity is crucial to assess this compound's compatibility with blood components.
Materials:
Procedure:
Sample Preparation:
Incubation and Analysis:
Interpretation:
Toxicity Profile: Preclinical toxicology data for this compound indicates an LD₅₀ of 4500 mg/kg orally in mice, with reported effects including analgesia and impacts on inflammatory mediation. This suggests a relatively favorable acute toxicity profile, though comprehensive toxicological assessment is necessary for full characterization. [2]
Handling Precautions:
Regulatory Status: this compound is currently approved for research use only and not for human therapeutic application. Researchers should comply with institutional biosafety guidelines and obtain appropriate approvals for laboratory work involving antibacterial compounds.
Control Systems: Implement appropriate controls to ensure assay validity and reproducibility:
Acceptance Criteria:
Data Interpretation:
Therapeutic Index Calculation:
Common Issues and Solutions:
Table 4: Troubleshooting Guide for this compound Antibacterial Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in aqueous media | High lipophilicity of this compound | Use co-solvents (DMSO ≤1%), surfactants, or cyclodextrins |
| Inconsistent MIC results | Inoculum density variation | Standardize bacterial suspension using turbidity standards |
| Precipitation in culture media | Compound aggregation | Filter sterilize after dissolution, use fresh preparations |
| High background in cytotoxicity assays | Compound interference with assay | Include compound-only controls, alternative detection methods |
| Large variability in zone diameters | Non-uniform inoculation | Ensure even bacterial lawn, standardized technique |
Technical Notes:
The table below summarizes the basic identifers and known properties of Ftaxilide:
| Property | Value / Description |
|---|---|
| CAS Number | 19368-18-4 [1] |
| IUPAC Name | 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid [1] |
| Molecular Formula | C16H15NO3 [1] |
| Molecular Weight | 269.295 g/mol [1] |
| Therapeutic Class | Novel antituberculosis agent [1] |
| Density | 1.262 g/cm³ [1] |
| Boiling Point | 375.3°C at 760 mmHg [1] |
| Flash Point | 180.8°C [1] |
| Acute Oral Toxicity (Mouse LD50) | 4500 mg/kg [1] |
This shake-flask method is a standard for determining the equilibrium solubility of a drug in various solvents and is critical for pre-formulation studies [2].
For a drug with properties like this compound (high molecular weight, likely high log P), lipid-based formulations are a promising strategy to enhance solubility and in vivo absorption [2]. The following workflow outlines a systematic approach to developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS).
1. Component Screening
2. Construction of Pseudo-ternary Phase Diagram
3. Formulation and In-Vitro Characterization
The absence of specific this compound solubility data necessitates a systematic experimental approach. The provided protocols for solubility measurement and SNEDDS development offer a reliable pathway to generate the necessary data and create an effective formulation. Successfully enhancing the solubility of this compound through these methods is anticipated to improve its in vivo dissolution and absorption, thereby potentially increasing its therapeutic efficacy as an antituberculosis agent.
The landscape of tuberculosis treatment has recently shifted towards shorter, all-oral regimens that improve patient adherence and outcomes. The updates below are based on the latest clinical trials and have been incorporated into official guidelines from major health organizations [1] [2].
A landmark phase 3 trial (Study 31/ACTG A5349) established a 4-month regimen as a viable alternative to the traditional 6-month regimen for adolescents and adults with drug-susceptible pulmonary TB [3] [1]. This regimen is conditionally recommended for patients aged 12 and older.
Dosing Protocol: 2HPZM/2HPM Regimen
Table 1: Dosing for the 4-Month Rifapentine-Moxifloxacin Regimen
| Drug | Dosage and Frequency | Administration Notes |
|---|---|---|
| Rifapentine | 1200 mg (two 600 mg tablets), once daily | Administered orally. In the control arm of the supporting clinical trial, rifampicin was dosed at a flat 600 mg daily, which provided similar exposure to weight-banded dosing [3]. |
| Isoniazid | As per weight-based guidelines | Administered orally. |
| Pyrazinamide | As per weight-based guidelines | Administered orally. Given only in the first 2 months. |
| Moxifloxacin | 400 mg, once daily | Administered orally [1]. |
For children and adolescents (3 months to 16 years) with non-severe, drug-susceptible pulmonary TB, a 4-month regimen is now strongly recommended. Non-severe TB is defined as limited disease without cavities, miliary patterns, or extensive involvement [1] [2].
Dosing Protocol: 2HRZE/2HR Regimen
The most transformative update is for Rifampin-resistant (RR) or Multidrug-resistant (MDR) TB, where 15-18 month regimens are being replaced by 6-month, all-oral regimens [1] [2].
Dosing Protocol: BPaLM and BPaL Regimens These regimens are recommended for adolescents aged 14 and older and adults with pulmonary RR/MDR-TB.
Table 2: Dosing for 6-Month Drug-Resistant TB Regimens
| Regimen | Patient Population | Component Drugs & Dosing |
|---|---|---|
| BPaLM | Rifampin-resistant, fluoroquinolone-susceptible TB | Bedaquiline, Pretomanid, Linezolid, and Moxifloxacin [1] [2]. |
| BPaL | Rifampin-resistant TB with fluoroquinolone resistance or intolerance | Bedaquiline, Pretomanid, and Linezolid [1] [2]. |
For researchers investigating TB drug dosing, population pharmacokinetic modeling is a critical methodology to understand drug exposure and optimize dosing, especially in special populations.
1. Objective: To characterize the population pharmacokinetics of first-line TB drugs in critically ill patients with HIV and to simulate optimized dosing strategies to achieve target serum exposures [4].
2. Materials and Methods:
3. Key Findings and Simulated Doses: The study found significant under-dosing in critically ill patients. The simulated doses needed to achieve target exposures were substantially higher than standard doses [4].
Table 3: Simulated Doses to Achieve PK/PD Targets in Critically Ill Patients
| Drug | Standard Dose (mg) | Target AUC0–24 | % Achieving Target with Std. Dose | Simulated Dose to Improve Attainment |
|---|---|---|---|---|
| Rifampin | 600 mg | ≥ 35.4 mg·h/L | 16.3% | 1800 mg [4] |
| Isoniazid | 300 mg | ≥ 52 mg·h/L | 4.1% | 900 mg or higher [4] |
| Pyrazinamide | 1000-1500 mg | ≥ 363 mg·h/L | 38.8% | 2500 - 3000 mg [4] |
| Ethambutol | 800-1200 mg | Cmax ≥ 2 mg/L | 30.6% | Data not shown [4] |
While not directly related to dosing, understanding host-pathogen interactions is crucial for identifying new drug targets. Mycobacterium tuberculosis employs sophisticated virulence mechanisms to subvert host immunity, which can be visualized as a complex signaling network. The following diagram summarizes key pathways manipulated by Mtb, based on recent research [5].
The move towards shorter, optimized regimens marks a new era in TB therapy. The 4-month regimen for DS-TB and the 6-month BPaL(M) regimens for DR-TB significantly reduce the treatment burden and are poised to improve global TB control.
Future research should focus on:
The following protocols are synthesized from current research methodologies for assessing bacterial inhibition and anti-biofilm activity.
The broth microdilution method is the standard for determining the lowest concentration of a compound that inhibits visible growth (MIC) and kills the bacteria (MBC) [1].
This assay quantifies a compound's ability to prevent biofilm formation by staining the adhered biomass [1].
This advanced chemical-genetic approach helps identify a compound's mechanism of action by observing which supplemented metabolites can rescue its inhibitory effect [2].
The table below outlines standard parameters for the assays described.
Table 1: Key Parameters for Antibacterial and Anti-biofilm Assays
| Assay | Key Measured Outcomes | Typical Concentrations Tested | Incubation Conditions |
|---|---|---|---|
| MIC/MBC [1] | MIC value (µg/mL or µM), MBC value (µg/mL or µM), MBC/MIC ratio | Two-fold serial dilutions (e.g., 1 to 256 µg/mL) | 37°C, 16-20 hours, static |
| Biofilm Inhibition [1] | % Biofilm reduction vs. control, IC50 (concentration for 50% inhibition) | Sub-MIC concentrations (e.g., 1/2x, 1/4x, 1/8x MIC) | 37°C, 24-48 hours, static |
| Metabolic Profiling [2] | Growth restoration (%) by specific metabolites, Metabolic suppression fingerprint | 1x MIC in minimal media | 37°C, 16-20 hours, with shaking |
To help visualize the strategic approach for profiling a novel antibacterial compound, the following diagram outlines a potential workflow that integrates the above protocols.
For compounds targeting specific bacterial pathways like cell division, the mechanism can be further investigated. The diagram below illustrates how an inhibitor like C109 targets the FtsZ protein to disrupt bacterial division [1], a pathway that could be relevant for your compound.
Since "Ftaxilide" was not found in the scientific databases I accessed, you may need to adjust your search strategy:
This design adapts modern approaches from recent stability studies on other small molecule drugs [1] [2] [3]. The core objective is to subject Ftaxilide to various stress conditions and monitor its degradation using a stability-indicating method.
Table 1: Forced Degradation Study Conditions for this compound
| Stress Condition | Proposed Parameters | Sampling Time Points | Objective |
|---|---|---|---|
| Thermal Stress | 40°C, 60°C, and 5°C (refrigerated control) [1] | 24h, 48h, 1 week, 2 weeks [1] | Identify degradation products from thermal decomposition. |
| Hydrolytic Stress | Acidic (e.g., 0.1M HCl) and Basic (e.g., 0.1M NaOH) | 1h, 6h, 24h | Evaluate susceptibility to hydrolysis under different pH conditions. |
| Oxidative Stress | 0.3% - 3.0% Hydrogen Peroxide (H₂O₂) | 1h, 6h, 24h | Identify oxidative degradation products. |
| Photolytic Stress | Exposure to UV and visible light per ICH Q1B | 24h, 48h | Assess photosensitivity. |
The experimental workflow for this study can be visualized as follows:
This section provides a step-by-step methodology for conducting the stability study, incorporating details from analogous analytical procedures [1] [3].
A reversed-phase HPLC (RP-HPLC) method should be developed and validated to separate this compound from all its degradation products [3].
Table 2: Proposed HPLC Conditions for this compound Analysis
| Parameter | Proposed Conditions |
|---|---|
| Column | Zorbax SB-C8, 150 mm x 4.6 mm, 5 µm (or equivalent) [3] |
| Detection | Diode Array Detector (DAD), scanned from 200 nm to 400 nm [1] |
| Mobile Phase | Gradient elution with:
Method Validation: The method should be validated for specificity, accuracy, precision, and linearity according to ICH guidelines to confirm it is stability-indicating [3].
Use Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) to characterize the degradation products (m/z) [1]. This high-accuracy mass data can be used to propose elemental compositions and structures for the degradants.
The data collected should be synthesized to understand this compound's stability profile.
The relationship between experimental data, degradation product identification, and final protocol establishment is summarized below:
I hope this structured framework provides a robust starting point for your investigation into this compound stability. The field of pharmaceutical stability testing is advancing towards greater use of predictive modeling, which you may find valuable for your work [2].
Pharmacokinetics (PK) is defined as the quantitative analysis and description of a drug's disposition within the body, encompassing all processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Closely related, pharmacodynamics (PD) describes the relationship between drug concentrations and biological effects, representing what the drug does to the body. Together, PK/PD studies form a critical foundation for understanding the time course of drug exposure and its relationship to therapeutic and toxicological effects, enabling rational dose selection and regimen design throughout drug development [1].
The application of pharmacokinetics in early drug development serves as a bridge between preclinical discovery and clinical trials. PK data from initial studies informs the design of subsequent investigations, creating an iterative process that maximizes information gain while conserving resources. In the context of Ftaxilide development, a systematic approach to pharmacokinetic characterization will help establish dose-exposure-response relationships, identify sources of variability, and support regulatory submissions for approval. These studies begin with preclinical models and progress through phased clinical trials, with each stage building upon previous findings to refine understanding of this compound's behavior in biological systems [2].
Preclinical pharmacokinetic studies for this compound should be designed to provide comprehensive ADME characterization while adhering to ethical principles of animal use. Key elements include:
Species Selection: Studies should utilize at least one rodent (e.g., mouse, rat) and one non-rodent species (e.g., dog, minipig, non-human primate) that are relevant to the disease models and toxicological assessments. The selected species should demonstrate metabolic profiles similar to humans based on in vitro comparative metabolism studies [1].
Dosing Strategy: Initial studies should include both intravenous (IV) and proposed clinical routes (typically oral) to determine absolute bioavailability. Dose levels should span from pharmacologically active to potentially toxic exposures to characterize linearity or non-linearity in PK parameters [1].
Sample Collection: Blood/plasma sampling should be conducted at sufficient timepoints to adequately characterize the absorption, distribution, and elimination phases. Tissue distribution studies may be included to assess target organ exposure and potential accumulation [3].
Table 1: Recommended Blood Sampling Timepoints for Preclinical PK Studies
| Route | Species | Number of Timepoints | Collection Scheme | Sample Volume |
|---|---|---|---|---|
| Intravenous | Rat | 8-12 | 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h | 100-200 µL |
| Oral | Rat | 8-12 | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h | 100-200 µL |
| Intravenous | Dog | 10-12 | 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h | 500 µL-1 mL |
| Oral | Dog | 10-12 | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h | 500 µL-1 mL |
Objective: To characterize the basic pharmacokinetic parameters and oral bioavailability of this compound in Sprague-Dawley rats.
Materials:
Procedure:
Clinical pharmacokinetic evaluation of this compound should follow a phased approach aligned with overall drug development:
Phase 1: Initial studies in healthy volunteers to establish basic PK parameters, safety margins, and dose proportionality. Single and multiple ascending dose designs should characterize linearity and accumulation potential. Special populations (hepatic/renal impairment) may be included [2].
Phase 2: PK assessments in patient populations to evaluate disease-state influences on drug disposition. Population PK approaches are valuable for sparse sampling designs. Initial PK/PD relationships for efficacy should be established [2].
Phase 3: Confirmatory PK data collected in large patient populations to identify sources of variability and support dosing recommendations. Therapeutic drug monitoring strategies may be developed if concentration-response relationships are established [2].
Table 2: Key Clinical PK Studies for this compound Development
| Study Type | Population | Primary Endpoints | Sample Size | Key Design Elements |
|---|---|---|---|---|
| First-in-Human | Healthy volunteers (n=8-12/cohort) | Safety, tolerability, Cmax, AUC, t1/2 | 40-80 | SAD/MAD, dose escalation, food effect subset |
| Absolute Bioavailability | Healthy volunteers (n=12-16) | Absolute bioavailability (F) | 12-16 | IV microtracer with oral dose, radiolabeled or cold IV dose |
| Drug-Drug Interaction | Healthy volunteers (n=12-16) | AUC ratio, Cmax ratio | 12-16 | Cocktail or individual perpetrator design, CYP phenotyping |
| Hepatic Impairment | Patients with hepatic dysfunction (n=8/group) | Protein binding, AUC, Cmax | 24-32 | Child-Pugh stratification, matched controls |
| Renal Impairment | Patients with renal dysfunction (n=8/group) | Renal clearance, AUC | 24-32 | eGFR stratification, hemodialysis if applicable |
| Population PK | Patients from Phase 2/3 trials (n>200) | Covariate effects, variability | 200+ | Sparse sampling, rich sampling subset |
Sample size calculations for clinical PK studies should ensure adequate precision for parameter estimation. For a standard bioequivalence-style comparison (e.g., food effect, drug-drug interaction), 12-20 subjects typically provide 80-90% power to demonstrate equivalence within 80-125% bounds for AUC, assuming within-subject variability of 15-20% [4].
Statistical analysis of PK data should include both non-compartmental analysis (NCA) and potentially compartmental modeling approaches:
The following diagram illustrates the integrated pharmacokinetic-pharmacodynamic approach throughout drug development:
Sample Preparation: Biological samples (plasma, serum, tissues) should undergo appropriate processing prior to analysis. Protein precipitation with organic solvents (acetonitrile, methanol) provides a rapid, simple approach. For enhanced sensitivity, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to concentrate analytes and remove interfering matrix components [4].
Chromatographic Separation: Reverse-phase chromatography using C18 or C8 columns (50-100mm × 2.1-4.6mm, 1.8-5μm particle size) provides excellent separation for most small molecules like this compound. Mobile phases typically consist of water and organic modifiers (acetonitrile or methanol) with additives such as formic acid (0.1%) or ammonium acetate (2-10mM) to enhance ionization. Gradient elution over 3-10 minutes effectively separates analytes from matrix interferences [4].
Mass Spectrometric Detection: Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode provide optimal sensitivity and specificity for PK studies. Ionization typically occurs via electrospray ionization (ESI) in positive or negative mode depending on this compound's physicochemical properties. Method validation should establish linearity, precision, accuracy, selectivity, and stability following regulatory guidelines [4].
Table 3: Bioanalytical Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Recommended Procedure |
|---|---|---|
| Accuracy and Precision | Within ±15% (±20% at LLOQ) | QC samples at 4 concentrations (n=6) over 3 runs |
| Linearity | R² > 0.99, back-calculated standards within ±15% | 6-8 point calibration curve |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 5, precision ≤20% | Determine from baseline samples |
| Selectivity | No interference >20% of LLOQ | Screen 6 individual matrix sources |
| Matrix Effects | IS-normalized matrix factor CV ≤15% | Post-column infusion, 6 lots of matrix |
| Stability | Within ±15% of nominal | Bench-top, freeze-thaw, long-term |
PK/PD modeling integrates quantitative information about this compound's pharmacological properties with its pharmacokinetics to establish exposure-response relationships. The basic PK model structures include:
One-Compartment Model: Describes the body as a single homogeneous unit with first-order elimination: dA/dt = -kₑ·A where A is the amount of drug in the body and kₑ is the elimination rate constant [5].
Two-Compartment Model: Incorporates central and peripheral compartments with distributional transfer: dA₁/dt = -(k₁₂ + k₁₀)·A₁ + k₂₁·A₂ (central compartment) dA₂/dt = k₁₂·A₁ - k₂₁·A₂ (peripheral compartment) [5].
Absorption Models: First-order (dA/dt = -kₐ·A) or zero-order (dA/dt = k₀) absorption processes can be applied depending on this compound's release characteristics [5].
For PK/PD modeling, the PK component drives a pharmacodynamic model that may include:
Effective implementation of PK/PD modeling requires collaboration between DMPK scientists, pharmacologists, and clinical development teams. The process should begin early in drug development with a reference compound to validate the approach and establish fundamental principles [6].
The iterative modeling process includes:
The following workflow illustrates the PK/PD modeling process:
Color Selection for Scientific Visualization: Following the principles of effective biological data visualization, color palettes should be chosen to enhance interpretation while maintaining accessibility:
Standard PK Visualization should include:
Comprehensive PK study reports should include sufficient detail to enable reproducibility and regulatory review:
The application of these comprehensive pharmacokinetic study methods for this compound will ensure robust characterization of its disposition in biological systems, support optimal dosing regimen selection, and facilitate regulatory approval through rigorous, well-documented scientific investigation.
This document outlines a proposed experimental strategy for the systematic identification and characterization of Ftaxilide metabolites. The workflow integrates modern analytical technologies and data processing tools to ensure comprehensive coverage.
This compound is a novel antituberculosis agent with the molecular formula C16H15NO3 [1]. The primary objective of this protocol is to establish a robust methodology for:
This is critical for understanding the drug's efficacy, safety, and potential for drug-drug interactions [2].
The following diagram illustrates the integrated multi-step strategy for this compound metabolite identification.
A combination of systems is recommended to capture a full range of metabolites.
3.1.1. In Vitro Incubations:
3.1.2. In Vivo Studies (Rat Model):
This platform provides high-resolution separation and accurate mass measurement.
Chromatography (UPLC):
Mass Spectrometry (QTOF-MS):
While specific data for this compound is unavailable, the table below summarizes the types of metabolites commonly observed for drugs with similar structural features and how to identify them.
Table 1: Common Biotransformations and Their Analytical Signatures
| Biotransformation Type | Mass Change (Da) | LC-MS/MS Strategy | Relevance to this compound (C16H15NO3) |
|---|---|---|---|
| Hydroxylation | +15.995 | Neutral loss of H2O (-18); diagnostic fragments | Likely on phenyl or dimethylphenyl rings. |
| Hydrolysis (Amide) | -0.984 (H2) | Formation of benzoic acid and aniline derivatives | Probable, given the phthalamic acid structure [1]. |
| Glucuronidation | +176.032 | Neutral loss of 176; characteristic fragments at m/z 113 and 85. | Expected Phase II conjugation. |
| Taurine Conjugation | +107.004 | Specific to bile; negative ion mode; signature fragment. | Possible, as seen with fenofibrate [3]. |
| Sulfation | +79.957 | Neutral loss of 80; negative ion mode favored. | Expected Phase II conjugation. |
This application note provides a complete, industry-standard protocol for the metabolite identification of this compound. The strategy leverages UPLC-ESI-QTOF-MS for sensitive detection and multivariate data analysis for efficient metabolite hunting, moving from prediction to actual characterization [6]. Successful execution will require generating in vivo or in vitro samples, following the detailed analytical protocols, and interpreting the data against known biotransformation principles.
For a compound with unknown solubility characteristics, a systematic investigation is key. The following workflow outlines the core stages of this process.
When a drug's inherent solubility is poor, various formulation strategies can be employed. The table below summarizes common and effective techniques, particularly for BCS Class II and IV drugs [1].
| Technique | Mechanism | Example (from literature) | Key Consideration |
|---|---|---|---|
| Solid Dispersions [1] | Drug dispersed in polymer matrix; converts crystal to amorphous state | HPMC/PVP with various drugs [1] | Physical stability, polymer selection |
| Particle Size Reduction [1] | Increases surface area for dissolution | Quercetin nanoparticles [1] | Potential for re-agglomeration |
| Cyclodextrin Complexation [1] | Hydrophobic drug forms inclusion complex in cyclodextrin cavity | Docetaxel with modified beta-cyclodextrins [1] | Stability constant of the complex |
| Salt Formation [1] | Alters drug to ionizable salt form with higher solubility | Rebamipide with counter ions [1] | pH-dependent solubility |
| Nanocrystal Technology [1] | Produces drug nanocrystals suspended in liquid | Top-down/Bottom-up approaches [1] | Long-term physical stability |
| Lipid-Based Systems [1] | Drug solubilized in lipids/oils/surfactants | Self-nanoemulsifying drug delivery systems (SNEDDS) [1] | Compatibility with capsule shells |
| Lyophilization [2] | Creates porous amorphous solid via freeze-drying for rapid dissolution | Non-aqueous lyophilization techniques [2] | Selection of solvent system |
Solid dispersions are a primary method for solubility enhancement. Characterizing the molecular state of the drug within the dispersion is critical for explaining performance and stability [3].
1. Preparation of Solid Dispersion (Spray Drying)
2. Characterization of Molecular Interactions Understanding interactions between the drug and polymer helps explain dissolution performance and physical stability. The following techniques are commonly used [3]:
Q1: Why should I consider the Biopharmaceutics Classification System (BCS) for my compound? A1: The BCS classifies drugs based on their aqueous solubility and intestinal permeability. This compound likely falls into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Identifying this helps narrow down the most suitable formulation strategies, as the primary barrier to absorption for Class II drugs is solubility [1].
Q2: What is the most critical factor for the stability of a solid dispersion? A2: Preventing drug recrystallization is paramount. The strength of the molecular interactions (e.g., hydrogen bonding) between the drug and the polymer is a key factor in stabilizing the amorphous drug and inhibiting crystallization over time [3]. The choice of polymer is therefore crucial.
Q3: We have a tight timeline. What is a quick first approach to try and improve solubility? A3: Cosolvency is often the fastest initial approach. Try to dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol) and then dilute with your aqueous buffer. This can provide a quick answer for short-term experiments, though it may not be suitable for final formulations [1].
Q4: Where can I find a detailed protocol for creating drug nanocrystals? A4: The search results mention both top-down (e.g., bead milling, high-pressure homogenization) and bottom-up (e.g., evaporative precipitation) approaches [1]. For a detailed, step-by-step protocol, I recommend searching specialized databases like Google Patents using terms like "nanocrystal preparation protocol" or "nanosuspension production."
I hope this structured guide provides a strong foundation for your technical support center. The general principles and techniques outlined here are directly applicable to troubleshooting this compound.
Before troubleshooting, it's crucial to determine if the turbidity in your culture is due to precipitation or microbial contamination. The table below outlines key differences [1].
| Feature | Precipitation | Microbial Contamination |
|---|---|---|
| Appearance | Crystals, amorphous particles; often static under microscope. | Moving bacteria, fungal hyphae/spores; turbidity increases over time. |
| Microscopy | Particles do not replicate. | Particles replicate and increase in number. |
| Effect on pH | Usually stable. | Often decreases (medium turns yellow, becomes acidic). |
| Common Causes | Media components (salts, metals), temperature shift, pH change. | Bacteria, yeast, mold, mycoplasma. |
Mycoplasma Contamination: This is a common and serious issue that is invisible under a standard light microscope. It can slow cell growth and alter metabolism. Detection requires specific methods like fluorescence staining, PCR, or dedicated mycoplasma detection kits [1].
The following workflow outlines a systematic approach to diagnose and resolve precipitation problems. The general causes and solutions mentioned in the nodes are synthesized from the troubleshooting guides found in the search results [2] [3] [1].
If the general troubleshooting above is insufficient, you can use more precise methods to identify the precipitate's composition.
1. Using Analytical Methods to Characterize Precipitates A study on concentrated cell culture media used the following protocol to identify precipitate components [4]:
2. Using a Metal Precipitate Color Chart The color of a precipitate can be a quick initial clue. Here is a reference table for common metal precipitates in cell culture [1].
| Color | Possible Precipitate |
|---|---|
| Blue/Blue-Green | Copper(II) hydroxide, Copper(II) carbonate |
| Brown/Red-Brown | Iron(III) hydroxide, Iron(III) oxide |
| White | Calcium phosphate, Magnesium hydroxide, Zinc carbonate |
| Black/Gray | Copper(I) sulfide, Iron(II) oxide |
| Yellow | Copper(I) carbonate, Zinc peroxide |
3. Investigating Copper Precipitation with Pourbaix Diagrams For issues specifically with trace metals like copper, Pourbaix diagrams (which plot metal solubility against pH and potential) can be a powerful tool [5].
To directly address your work with Ftaxilide:
The table below summarizes the key information available from the search results.
| Property | Available Information | Source / Notes |
|---|---|---|
| Product Name | This compound | [1] |
| CAS Number | 19368-18-4 | [1] |
| Molecular Formula | C₁₆H₁₅NO₃ | [1] |
| Storage Conditions | Store tightly closed in a dry, cool, and well-ventilated place. | General guidance from Safety Data Sheet [1]. |
| Stock Solution Stability | Information Not Available | No specific data on stability in solution (e.g., DMSO) over time was found. |
| Recommended Stability Testing | HPLC (or other validated stability-indicating methods) | Suggested protocol based on standard practice for drug stability assessment. |
Since direct data is unavailable, you will need to establish the stability profile for your specific conditions. Here is a general protocol you can adapt.
The diagram below outlines the logical workflow for establishing the stability of this compound stock solutions, based on the experimental protocol.
Q1: What is the recommended solvent for preparing a long-term this compound stock solution?
Q2: How can I detect and quantify this compound degradation?
Q3: The search results do not provide the stability data I need. What should I do next?
The table below summarizes the basic information available for this compound, which is also known by its alias, Histanorm.
| Property | Description |
|---|---|
| CAS Number | 19368-18-4 [1] [2] |
| Alias | Histanorm [1] [2] |
| Molecular Formula | C₁₆H₁₅NO₃ [1] [2] |
| Molecular Weight | 269.3 g/mol [1] [2] |
| Purity | ≥98% [2] |
| Reported Bioactivity | Antibacterial property; used as an antiseptic. Described as a new anti-tuberculosis (TB) agent. [1] [2] |
| Appearance | White to off-white solid powder [1] [2] |
| Solubility (DMSO) | ≥40 mg/mL (~148.53 mM) [2] |
Since specific methods for this compound are not available, the following is a standardized protocol for broth microdilution MIC assays, based on current EUCAST guidelines [3]. You can adapt this general method for testing this compound.
Bacterial Strain Preparation
Inoculum Standardization
Broth Microdilution Assay
Determining the MIC Value
Based on general challenges in antibacterial assays, here are key considerations for working with a compound like this compound.
| Question / Issue | Possible Cause & Solution |
|---|---|
| No antibacterial activity is observed. | The target organism may be inherently resistant. Solution: Verify this compound's reported spectrum (e.g., anti-TB activity [2]) and ensure your assay conditions (media, pH) are appropriate. Test a known susceptible control strain if available. |
| The MIC value is highly variable between replicates. | Inconsistent inoculum density is a common cause. Solution: Precisely standardize the inoculum using OD600 and confirm the CFU/mL by spot-plating serial dilutions on agar plates [3]. |
| The compound precipitates in the aqueous assay medium. | This compound has low water solubility and is typically dissolved in DMSO [2]. Solution: Ensure the final concentration of DMSO in the assay is low (e.g., ≤1-2%) and does not affect bacterial growth. Prepare stock solutions fresh. |
| How do I interpret the MIC value for this compound? | Unlike established antibiotics listed by the FDA [4], there are no recognized clinical breakpoints or interpretive criteria for this compound. MIC values should be reported quantitatively (in µg/mL or µM) and compared to the MICs of standard drugs or against a panel of clinical isolates to establish a potency range. |
Given the limited publicly available data on this compound, the following steps may be necessary for your work:
The International Conference on Harmonisation (ICH) provides a structured framework for stability testing to understand a drug's degradation behavior. The following workflow outlines the core process and decision points based on ICH guidelines [1].
While data on Ftaxilide is unavailable, you can adapt these established experimental protocols.
This protocol identifies the primary route of degradation for a similar compound [2].
This protocol details a study on drug degradation under light in the presence of a catalyst [3].
| Question | Answer & Guidance |
|---|---|
| My drug is degrading in solution. How do I start investigating? | Follow the ICH framework. Begin with stress testing under hydrolytic (acid/base), oxidative, thermal, and photolytic conditions to pinpoint the primary cause [2] [1]. |
| What is the most critical parameter for photodegradation? | The pH of the solution is often critical, as it can dramatically affect degradation rates and pathways [3]. |
| How can I protect my light-sensitive drug? | Consider formulating it within a drug delivery system like liposomes, niosomes, or solid lipid nanoparticles, which can shield the drug from light and improve stability [1]. |
To locate information specifically on this compound, you could try the following:
Selecting the right assay is the first critical step. The table below compares the principles and common applications of two standard assays to help you choose the most appropriate one for your research on Ftaxilide.
| Assay | Basic Principle | What It Measures | Common Applications |
|---|---|---|---|
| MTT Assay [1] [2] | Metabolically active cells reduce yellow tetrazolium salt (MTT) to purple formazan crystals. | Metabolic activity (indirectly correlates with the number of viable cells). | Drug screening, cytotoxicity tests, cell proliferation measurement, biocompatibility testing [2]. |
| LDH Assay [1] [3] | Measures the activity of Lactate Dehydrogenase (LDH) enzyme released from the cytoplasm of damaged cells. | Loss of membrane integrity (directly measures cytotoxicity). | Quantifying cell death, especially in scenarios involving membrane disruption [3]. |
Here are some frequently encountered issues with these assays and how to resolve them.
| Problem | Potential Cause | Solution & Prevention |
|---|---|---|
| High Background Noise/Variability | Inconsistent cell seeding; incomplete dissolution of formazan crystals. | Optimize and maintain consistent cell seeding density. Ensure thorough mixing after adding the solubilization solution (e.g., DMSO) and inspect wells for uniform color [2]. |
| Unexpectedly High/Low Signal | Chemical interference; over- or under-seeded wells. | Include proper controls: Use a "no-cell" control with the test compound to check if it directly reduces MTT. Perform a pilot experiment to determine the optimal cell density for your assay conditions [2]. |
| Poor Reproducibility | Inconsistent timing of reagent addition or mixing. | Use standardized procedures and timers for all steps, from MTT addition to plate reading [2]. |
| Problem | Potential Cause | Solution & Prevention |
|---|---|---|
| Underestimation of Cell Death | Cell growth inhibition by the test compound. The control group has more cells, thus higher total LDH, making the death in treated groups seem smaller. | Use a modified protocol: For each test condition, include a condition-specific high control where cells are lysed with Triton X-100. This accounts for differences in cell number due to growth inhibition and provides a more accurate percentage of dead cells [3]. |
| Low or Unstable Signal | Degradation of the LDH enzyme or detection reagents. | Prepare reagents fresh and follow kit instructions. Note that LDH in culture medium is stable for about one week at room temperature and three weeks at 2-8°C. Avoid freezing the samples [4]. |
| Inaccurate High Control | Inefficient cell lysis with Triton X-100. | Ensure the lysis agent is mixed thoroughly into the well to achieve complete cell lysis for an accurate maximum LDH release value [3]. |
The following diagram outlines a generalized workflow for conducting and troubleshooting a cytotoxicity experiment. You can use this as a logical guide when planning your experiments with this compound.
Here are some common issues and solutions modeled after challenges in pharmaceutical analysis:
Q: The UV absorption spectra of the two active ingredients in my formulation show significant overlap. How can I resolve this for simultaneous determination?
A: This is a common challenge. You can employ derivative spectrophotometry to resolve the overlapping spectra. The following methods have been successfully used for other drug combinations [1]:
Q: What are the key parameters I need to validate for a new analytical method?
A: You should validate your method according to ICH guidelines. The table below summarizes the core parameters and what they assess, based on standard practice [1].
| Validation Parameter | Purpose |
|---|---|
| Linearity | To ensure the analytical response is proportional to the concentration of the analyte. |
| Accuracy | To measure the closeness of the results to the true value. |
| Precision | To measure the degree of repeatability of the measurements. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Selectivity | The ability to assess the analyte unequivocally in the presence of other components like excipients. |
The workflow below outlines the general process for developing a method using derivative spectrophotometry, based on published approaches for other drugs [1]. You can adapt this workflow for your specific compound, "Ftaxilide."
Here is a detailed breakdown of the key steps in the workflow:
The following flowchart can help you diagnose and solve common problems that arise during method development.
The table below summarizes common HPLC issues, their potential causes, and recommended actions.
| Problem Symptom | Potential Causes | Troubleshooting Actions | | :--- | :--- | :--- | | Peak Tailing |
Since a predefined method for Ftaxilide is unavailable, a systematic development approach is recommended. The flow diagram below outlines a modern, robust strategy based on Analytical Quality by Design (AQbD) principles [3].
This AQbD framework ensures the method is robust, reproducible, and fit-for-purpose from the start. Here is a breakdown of the key steps:
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Measure closeness to true value | Recovery: 98–102% |
| Precision (Repeatability) | Measure agreement under same conditions | RSD ≤ 1.0% for assay |
| Linearity | Ability to get proportional results to analyte concentration | Correlation coefficient (r²) ≥ 0.999 |
| Specificity | Resolve and measure analyte despite impurities | No interference from placebo, degradants |
| Range | Interval between upper and lower analyte levels | Confirms linearity, accuracy, and precision |
| Robustness | Resilience to small, deliberate method variations | System suitability tests pass |
Given the lack of specific data, here are practical steps to begin:
Before conducting experiments, you can confirm you have the correct compound using these basic identifiers from supplier databases [1] [2] [3]:
| Property | Description |
|---|---|
| CAS Number | 19368-18-4 [1] [2] [4] |
| Molecular Formula | C₁₆H₁₅NO₃ [2] [4] [3] |
| Molecular Weight | 269.30 g/mol [2] [4] [3] |
| Synonyms | Histanorm [3] |
| Appearance | White to off-white solid [2] [3] |
| SMILES | O=C(O)C1=CC=CC=C1C(NC2=C(C)C=CC=C2C)=O [2] |
| Handling Note | For research use only; not for human consumption [2] [3] |
Without specific protocols for this compound, the general approach to small molecule purity verification relies on a combination of analytical techniques. The diagram below illustrates how these methods work together in a logical workflow.
The methods referenced in the diagram are standard for pharmaceutical analysis, though the search results did not contain specific experimental parameters for this compound.
Here are answers to potential FAQs based on common laboratory challenges:
The table below summarizes the key baseline properties of this compound, which are foundational for designing stability studies [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 19368-18-4 |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| Melting Point | 188-189 °C |
| XLogP3 (Predicted) | 3.45 |
| pKa (Predicted) | 3.45 ± 0.36 |
| Chemical Name | 2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid |
Since direct stability data is unavailable, here are methodologies and troubleshooting guides for determining it.
The following diagram outlines a recommended workflow for conducting a pH stability study for this compound.
FAQ 1: How should I prepare this compound stock solutions for stability studies? this compound has moderate solubility in DMSO. For a 10 mM stock solution, dissolve 2.69 mg of this compound in 1 mL of DMSO. Gently vortex and warm if necessary to achieve complete dissolution [2].
FAQ 2: What analytical methods are suitable for quantifying this compound and its degradants? High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.
FAQ 3: What is a standard protocol for forced degradation studies across a pH range? Forced degradation helps identify potential degradation products and understand degradation kinetics [4].
Once you have stability data, you can use the following decision guide to identify suitable formulation pathways.
Supporting Formulation Details:
| Question | Answer & Key Data |
|---|---|
| What is Ftaxilide's solubility in DMSO? | Soluble to at least 40 mg/mL (~148.53 mM) [1]. |
| How should I store this compound? | Powder: -20°C (3 years) or 4°C (2 years). Solution: -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles [1]. |
| What are recommended formulations for in vivo studies? | Multiple solvent systems are suggested. See table below for details [1]. |
| The compound precipitates in my aqueous buffer. What can I do? | Ensure you are using a freshly prepared stock solution in a pure solvent like DMSO. For aqueous work, use one of the recommended in vivo formulations which include solubilizing agents [1]. |
This compound has low water solubility, so specific formulations are needed for in vivo experiments. Below are methods adapted from the supplier's data [1].
Stock Solution Preparation:
*In Vivo* Formulation Guide: The table below lists various formulations. "Injection Formulation 3" is an example of a simple, non-aqueous system.
| Formulation Name | Composition (Example for 1 mL final volume) | Notes / Application |
|---|---|---|
| Injection Formulation 1 | 100 µL DMSO + 50 µL Tween 80 + 850 µL Saline | For IP/IV/IM/SC injection [1]. |
| Injection Formulation 3 | 100 µL DMSO stock + 900 µL Corn Oil | Simple oil-based solution [1]. |
| Oral Formulation 1 | Suspend 2.5 mg this compound in 1 mL of 0.5% CMC Na solution | Aqueous suspension for oral administration [1]. |
For visualizing the decision-making process when preparing this compound for experiments, the following workflow can be a helpful guide. It is based on standard laboratory practice for handling compounds with low aqueous solubility.
Figure 1. This compound Solubility Troubleshooting Workflow
While a direct signaling pathway for this compound was not identified, it is classified as a new anti-tuberculosis agent [1]. The diagram below visualizes the general process of how a small molecule drug candidate like this compound engages with a biological system, from administration to its intended effect on a pathogen.
Figure 2. Generalized Drug Action Pathway for an Anti-TB Agent
Ftaxilide has a reported solubility of 55 mg/mL in DMSO [1]. The following table summarizes the chemical compatibility of various filter materials with DMSO and other common solvents, based on manufacturer data [2] [3].
| Filter Material | Chemical Compatibility with DMSO | Notes |
|---|---|---|
| PTFE (Polytetrafluoroethylene) | Excellent [2] [3] | Recommended first choice; chemically inert. |
| PVDF (Polyvinylidene Fluoride) | Excellent [2] [3] | Good alternative to PTFE. |
| H-PTFE (Hydrophilic PTFE) | Excellent [2] | |
| Polypropylene (PP) | Excellent [2] | |
| Glass Fiber | Excellent [2] | |
| Nylon | Poor [2] [3] | Not recommended; may degrade. |
| PES (Polyethersulfone) | Poor [2] [3] | Not recommended; may degrade. |
| Cellulose Acetate (CA) | Poor [3] | Not recommended; may degrade. |
When specific compatibility data is unavailable, a verification test is recommended. The diagram below outlines a general workflow for assessing filter compatibility with your drug-solvent solution.
Procedure:
For small-volume experiments (typically 1-50 mL), syringe filters with a diameter of 13 mm, 17 mm, or 25 mm are commonly used. The 25 mm size offers a good balance between sufficient filtration surface area and minimal hold-up volume.
Cloudiness can indicate several issues:
Slow flow rates can be addressed by:
The most reliable method is chemical analysis, such as HPLC with UV/Vis or MS detection. Compare the pre- and post-filtration samples to check for any changes in the drug's purity, the formation of degradation products, or a change in concentration.
Question: Why should we optimize Plasma Protein Binding (PPB), and what is the key parameter to track?
Optimizing PPB is crucial because it directly influences a drug's pharmacokinetics (PK), efficacy, and safety. The fraction unbound in plasma (fu,p) is the most important parameter, as it is the unbound drug that is pharmacologically active [1] [2]. Strategically modulating fu,p can help achieve a suitable effective half-life and improve the therapeutic profile [1]. The optimization strategy is not always to simply increase fu,p; it depends on the drug's clearance mechanism. For drugs with high intrinsic clearance, a lower fu,p can actually be beneficial to reduce total clearance and extend half-life [1].
Question: What are the primary high-throughput experimental methods for measuring PPB?
Two primary high-throughput methods are widely used for screening PPB in drug discovery:
| Method | Key Principle | Key Advantages | Reference |
|---|---|---|---|
| Equilibrium Dialysis with LC-MS | Separation of buffer and plasma chambers by a semi-permeable membrane; at equilibrium, fu is the ratio of compound concentration in the buffer chamber to the plasma chamber [3]. | Considered the gold standard; enables sample pooling (measuring 10+ compounds simultaneously) for high-throughput; suitable for limited plasma volumes (e.g., mouse plasma) [3]. | [3] |
| Native Mass Spectrometry (Native MS) | Uses gentle electrospray ionization to transfer native protein-ligand complexes from solution into the gas phase, preserving non-covalent interactions for analysis [4]. | Provides additional information on binding stoichiometry and thermodynamics; requires only picomoles of material; no need for labeling [4]. | [4] |
The following workflow illustrates how these key techniques can be integrated into a drug discovery pipeline for PPB screening:
Question: Can you provide a detailed protocol for Equilibrium Dialysis with LC-MS?
The following protocol is adapted from a published high-throughput method [3].
1. Equipment & Reagents:
2. Sample Preparation & Pooling:
3. Dialysis Procedure:
4. Post-Dialysis Analysis:
Question: What are common issues with the equilibrium dialysis assay and how can we troubleshoot them?
The table below outlines common problems and their solutions.
| Problem | Potential Cause | Troubleshooting Solution |
|---|---|---|
| Low Recovery | Non-specific binding to the device or membrane; compound instability. | Use devices with low-binding materials; include a control well to measure recovery; test compound stability in plasma. |
| pH Shift | Use of a standard phosphate buffer that cannot maintain pH in the presence of plasma CO2 [3]. | Use the specialized buffer described in the literature that minimizes pH shifts, which is especially critical for ionizable compounds [3]. |
| Inconsistent fu Values | Equilibrium not reached; leakage between chambers; volume shifts. | Validate equilibrium time for NCEs; check membrane integrity; measure final chamber volumes to correct for volume shifts. |
| Ion Suppression in MS | High salt concentration from the buffer. | Investigate the ionic strength of different buffers and dilute samples if necessary to reduce ion suppression [3]. |
Question: How can we computationally predict fu,p early in discovery?
Machine learning (ML) models are powerful tools for the in silico prediction of fu,p. A recent approach using Automated Machine Learning (AutoML) on a large dataset of 5,471 compounds achieved a high coefficient of determination (R² = 0.85) on test data [2].
The information provided here is a synthesis of current scientific literature for technical guidance and troubleshooting. It is not a substitute for laboratory standard operating procedures.
Recent guidelines, particularly a major update published in late 2024, have shifted treatment towards shorter, all-oral regimens for both drug-susceptible (DS-TB) and drug-resistant TB (DR-TB) [1] [2]. The most significant advances are in the treatment of multidrug-resistant (MDR) and rifampin-resistant (RR) TB.
The table below summarizes the key, currently recommended regimens for drug-resistant TB, which represent the modern standard of care for comparison.
| Regimen Name | Drug Components | Indication | Treatment Duration | Key Trial Evidence |
|---|---|---|---|---|
| BPaLM [1] [2] | Bedaquiline, Pretomanid, Linezolid, Moxifloxacin | RR/MDR-TB, fluoroquinolone-susceptible | 6 months | Clinical trials demonstrating efficacy vs. longer (15+ month) regimens |
| BPaL [1] [2] | Bedaquiline, Pretomanid, Linezolid | RR/MDR-TB with fluoroquinolone resistance or intolerance | 6 months | Nix-TB, ZeNix; showed ~90% cure for XDR-TB [3] [4] |
| BEAT-TB Regimen [5] | Bedaquiline, Delamanid, Linezolid, (Levofloxacin/Clofazimine) | MDR/RR-TB | 6 months | BEAT-TB clinical trial (NCT04062201) |
| Modified 9-month Regimens [5] | Based on newer drugs (e.g., Bedaquiline, Delamanid) | MDR/RR-TB without fluoroquinolone resistance | 9 months | endTB clinical trial (NCT02754765) |
In clinical trials, the efficacy of tuberculosis drug regimens is evaluated using standardized methodologies and endpoints. The protocols below are representative of those used to generate the data for the regimens listed above.
Primary Efficacy Endpoint: Sputum Culture Conversion [6]
Defining Treatment Success [7]
The following workflow visualizes the typical pathway of a patient in a TB clinical trial, from diagnosis through to the final assessment of treatment outcome.
Given that "Ftaxilide" is not listed in current guidelines or clinical trial landscapes [1] [3] [4], you may find it helpful to:
Isoniazid (INH) is a first-line prodrug antibiotic used to treat tuberculosis. The following diagram illustrates its activation and mechanism of action, as well as the primary pathway for bacterial resistance.
The quantitative data below summarizes the efficacy and cytotoxicity of Isoniazid and its derivatives from recent research.
| Compound | Target | MIC (Wild-Type Mtb) | MIC (katG Mutant Mtb) | Cytotoxicity (HepG2 IC₅₀) | Key Finding |
|---|---|---|---|---|---|
| Isoniazid (INH) | InhA Enzyme [1] | 0.025 - 0.05 µg/mL [2] | >10 µg/mL (Inactive) [2] | >25 µM [2] | Gold-standard prodrug; resistance is common. |
| INH Hydrazone Derivative | InhA Enzyme [3] | ~0.1 µM [2] | ~25 µM [2] | >25 µM [2] | Improved activity against mutant strain due to N'=C bond [2]. |
| INH Hydrazide Derivative (C10) | InhA Enzyme [3] | Data Not Available | Data Not Available | Data Not Available | Higher membrane permeability helps overcome resistance [3]. |
| Isoxyl | Mycolic Acid Synthesis [4] | 1.0 - 2.5 µg/mL [4] | Data Not Available | Low cytotoxicity in macrophages [4] | Active against various clinical isolates; inhibits fatty acid synthesis [4]. |
Abbreviations: MIC: Minimum Inhibitory Concentration; Mtb: Mycobacterium tuberculosis; IC₅₀: Half-maximal inhibitory concentration.
The methodologies below are critical for generating the comparative data you require and are derived from recent studies on anti-tuberculosis compounds [2] [4].
Antimycobacterial Susceptibility Testing
Cytotoxicity Assay
Intracellular Activity Assay
Current research on overcoming Isoniazid resistance focuses on designing new derivatives. Key findings indicate that a balance between lipophilicity (for better membrane permeability) and controlled reactivity is paramount for these new compounds to be effective against resistant strains [3]. Some derivatives show stronger binding to human serum albumin, which could improve their transport and half-life in the bloodstream compared to the parent Isoniazid [2].
When specific data is unavailable, the standard approach in drug discovery is to systematically investigate how structural changes to a lead compound affect its biological activity [1] [2]. The table below outlines the key components and objectives of a typical SAR study.
| Component | Typical Objective | Common Experimental Modifications |
|---|---|---|
| Core Scaffold | Identify the essential framework for activity; determine rigidity/flexibility requirements. | Ring expansion/contraction, isomerization, bioisosteric replacement [1]. |
| Functional Groups | Probe interactions with the biological target (e.g., hydrogen bonding, hydrophobic interactions). | Adding/removing groups (-OH, -CH₃, -Cl, -NH₂); altering group size or electronegativity [1]. |
| Side Chains | Optimize potency, selectivity, and physicochemical properties (e.g., lipophilicity). | Systematic variation of chain length and branching; introducing aromatic or alicyclic rings [1]. |
| Stereochemistry | Assess the influence of 3D molecular shape on binding affinity and specificity. | Synthesizing and testing individual enantiomers or diastereomers [2]. |
The following diagram illustrates the standard iterative cycle used to establish structure-activity relationships. This workflow explains how researchers generate the data used to build comparisons like the one above.
The methodology for an SAR study involves a combination of chemical synthesis and biological testing [1] [2].
To find the information you need on Ftaxilide, you may want to try the following:
The table below summarizes the mechanism of action and key characteristics of current first-line and newer TB drugs, which are essential benchmarks for evaluating any new anti-TB compound.
| Drug Name | Class / Year Introduced | Primary Mechanism of Action | Key Characteristics / Potency Notes |
|---|---|---|---|
| Isoniazid (INH) | First-line (1952) [1] | Inhibits mycolic acid synthesis [1] | Pro-drug requiring activation by bacterial KatG enzyme [1]. |
| Rifampicin (RMP) | First-line (1966) [1] | Inhibits bacterial RNA polymerase [1] | Standard dose is 10 mg/kg; higher doses (up to 35 mg/kg/day) are under investigation for improved efficacy [2]. |
| Pyrazinamide (PZA) | First-line (1952) [1] | Disrupts energy metabolism and inhibits protein degradation [1] | Active against slow-growing "persister" bacilli; low serum concentrations are linked to poorer treatment outcomes [3]. |
| Ethambutol (EMB) | First-line (1961) [1] | Inhibits cell wall synthesis by blocking arabinosyl transferases [1] | --- |
| Bedaquiline | Newer (2012) [4] | Inhibits ATP synthase [4] | Novel class (diarylquinoline); active against drug-resistant TB [4]. |
| Delamanid | Newer (2014) [4] | Inhibits mycolic acid synthesis [4] | Novel class (nitroimidazole); used for multidrug-resistant TB (MDR-TB) [4]. |
| Pretomanid | Newer (2019) [4] | Inhibits mycolic acid synthesis and protein synthesis [4] | Nitroimidazole class; used in combination regimens for extensively drug-resistant TB (XDR-TB) [4]. |
| Linezolid | Oxazolidinone [5] | Inhibits protein synthesis by binding to the 50S ribosomal subunit [5] | Shows modest early bactericidal activity (0.26 log₁₀ CFU/ml/day at 600mg twice daily), which is less than Isoniazid (0.67 log₁₀ CFU/ml/day) [5]. |
To objectively compare a new drug candidate like "Ftaxilide," several standard experimental approaches are used in the field. The workflow below outlines the key stages of this evaluation process.
The key methodologies referenced in the diagram include:
Since "this compound" was not identified in the available scientific literature, here are some suggestions to locate the information you need:
For researchers, the evaluation of a compound's safety and efficacy typically involves two key steps:
The formula is: Therapeutic Index (TI) = IC₅₀ (cytotoxicity) / EC₅₀ (efficacy)
The following table summarizes the core methodologies used to generate the data for the above calculations [1] [2]:
| Assay Type | Measured Parameter | General Principle | Typical Readout |
|---|---|---|---|
| Enzymatic Release (e.g., LDH) | Membrane integrity & cell death | Measures lactate dehydrogenase (LDH) enzyme released from damaged cells into culture medium [2]. | Colorimetric or fluorescence |
| Metabolic Activity (e.g., MTT, MTS) | Cell viability & metabolic function | Living cells reduce yellow tetrazolium salts to purple formazan products; signal correlates with viable cell number [1]. | Colorimetric (absorbance) |
| Dye Exclusion (e.g., Trypan Blue) | Membrane integrity & viable cell count | Viable cells with intact membranes exclude the dye, while dead cells take it up and appear blue [1]. | Microscopy or automated cell counting |
| Apoptosis Assays | Programmed cell death | Detects biochemical markers of apoptosis, such as caspase activation or DNA fragmentation [2]. | Fluorometric or colorimetric |
The workflow for determining the IC₅₀ and EC₅₀ and deriving the Therapeutic Index is summarized in the diagram below.
Since direct data is unavailable in the public search results I obtained, you may need to investigate these alternative avenues:
The table below summarizes the pharmacokinetic parameters for a selection of established and newer anti-tuberculosis drugs, based on current clinical research and guidelines.
| Drug Name | Key Metabolic Pathway / Transporter | Primary Elimination Route | Key Pharmacokinetic Challenges & Variability | Noted Drug-Drug Interactions (DDIs) |
|---|---|---|---|---|
| Isoniazid | N-acetyltransferase 2 (NAT2); CYP2E1 [1] [2] | Urine [1] | High PK variability (up to 72%) due to NAT2 pharmacogenetics (slow, intermediate, fast acetylators) [3] [1] | -- |
| Rifampicin | SLCO1B1 transporter; desacetylated [3] [4] | Bile / Feces [5] | PK influenced by SLCO1B1 polymorphisms; autoinduction of metabolism; stability issues in samples [3] [4] | Strong inducer of CYP450 enzymes; numerous clinically significant DDIs [5] |
| Pyrazinamide | -- | Urine [4] | -- | -- |
| Bedaquiline | CYP3A4 [6] | -- | Exposure can be influenced by co-administered drugs [6] | Susceptible to CYP3A4 inducers/inhibitors [6] |
| Pretomanid | -- | -- | -- | DDI potential studied with bedaquiline, delamanid, moxifloxacin [6] |
| Linezolid | -- | -- | Significant inter-individual PK variability; TDM often used [6] | -- |
For researchers aiming to generate their own comparative pharmacokinetic data, here are detailed methodologies for two fundamental approaches.
This protocol is adapted from validated methods used for simultaneous quantification of first-line anti-TB drugs in biological matrices [4].
This protocol outlines the genotyping approach used to explain pharmacokinetic variability, as demonstrated in studies on isoniazid [3] [1].
The following diagram illustrates the well-documented metabolic pathway of Isoniazid, which is a primary source of its pharmacokinetic variability and toxicity, serving as a key example for a pharmacokinetic guide.
Given the lack of available data, you may need to adopt a broader search strategy to continue your research.
Should you proceed with laboratory research, the following well-established in vitro methods are used to evaluate antibiotic interactions. The table below compares three common techniques.
| Method | Key Procedure | Synergy Endpoint/Calculation | Key Considerations |
|---|---|---|---|
| Time-Kill (TK) Assay [1] | Exposes a bacterial culture to antibiotics alone and in combination over 24 hours, plating samples at intervals to count viable bacteria. | ≥2-log₁₀ (99%) reduction in colony count at 24h by combination vs. its most active component. | Considered the gold standard; provides dynamic data on bactericidal activity but is labor-intensive [2] [1]. |
| Checkerboard Assay [3] | Tests 2D serial dilutions of two antibiotics in a microtiter plate. | FIC Index = (MIC of Drug A in combo/MIC of Drug A alone) + (MIC of Drug B in combo/MIC of Drug B alone). Synergy: FIC Index ≤ 0.5 [4]. | Less technically demanding than TK; provides a quantitative index but uses a static endpoint [2]. |
| Disk Diffusion (DA) & E-test (MIC:MIC Ratio) [1] | DA: Places antibiotic disks proximate on agar; E-test: Crosses two antibiotic strips on agar. | DA: Visual inspection of elongated inhibition zone. E-test: FIC Index calculated from MICs read at the intersection. | Simpler and faster alternatives; however, agreement with the TK assay can be variable and species-dependent [2] [1]. |
Understanding the mechanistic basis for synergy can help in formulating hypotheses for new combinations. The following diagram illustrates common synergistic mechanisms, particularly for combinations involving antimicrobial peptides (AMPs) or agents that disrupt cellular structures.
Common Synergistic Mechanisms of Antibiotic Combinations
These mechanisms are supported by contemporary research:
An IVIVC is a predictive mathematical model that describes the relationship between the in vitro dissolution rate of a drug product and its in vivo performance, such as the rate or extent of drug absorption [1]. Developing a robust IVIVC is a critical step in pharmaceutical development, as it can reduce development time, serve as a surrogate for bioequivalence studies, and aid in quality control.
The process of building an effective IVIVC requires the integration of three key groups of factors, as summarized in the table below.
| Factor Category | Key Parameters | Role in IVIVC Development |
|---|---|---|
| Physicochemical [1] | Solubility, pKa, salt form, particle size | Govern drug dissolution; influence rate/extent of release (modeled via Noyes-Whitney equation) |
| Biopharmaceutical [1] | Permeability (e.g., logP), absorption potential (AP), polar surface area (PSA) | Determine absorption across biological membranes; predict in vivo response |
| Physiological [1] | GI tract pH, gastrointestinal transit time, fluid volume | Define the in vivo environment for dissolution & absorption; create relevant in vitro conditions |
The following workflow outlines the standard stages and key methodologies involved in establishing a meaningful IVIVC. You can use this as a blueprint for your experimental plans.
Once a surrogate model (like an Artificial Neural Network) is built to predict dissolution, evaluating its performance fairly is crucial. A 2025 study highlights that traditional metrics like the f2 similarity factor, R², and RMSE may not sufficiently reflect a model's discriminating ability [2].
The study proposes using the Sum of Ranking Differences (SRD) method, which provides a more effective way to compare and rank the performance of different predictive models during the development phase [2]. When presenting your IVIVC results, mentioning the use of such advanced statistical comparisons can strengthen the credibility of your model.
Since specific data on this compound is not available, I suggest you:
Irritant;Environmental Hazard